[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile
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Overview
Description
H11NO2. Its linear formula is (CH3O)2C6H3CH2CN, and its CAS number is 13388-75-5 . The compound features a phenyl ring substituted with two methoxy groups (–OCH3) at positions 3 and 5, along with a cyano group (–CN) attached to the acetonitrile moiety.
Preparation Methods
Synthetic Routes:: The synthesis of [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile involves several routes. One common method is the reaction of 3,5-dimethoxybenzyl chloride with sodium cyanide (NaCN) in a solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired acetonitrile product.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Chemical Reactions Analysis
Reactions::
Nucleophilic Substitution: As described earlier, the synthesis of [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile involves nucleophilic substitution.
Other Reactions: The compound may undergo additional reactions, such as oxidation or reduction, depending on the reaction conditions and reagents.
3,5-Dimethoxybenzyl chloride: Used as the starting material.
Sodium Cyanide (NaCN): Provides the cyano group.
Dimethyl Sulfoxide (DMSO): Common solvent for the reaction.
Major Products:: The primary product is this compound itself.
Scientific Research Applications
[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile finds applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological properties.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile is unique due to its specific substitution pattern, similar compounds include other acetonitriles, phenyl derivatives, and cyano-substituted molecules.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications.
Properties
CAS No. |
112664-30-9 |
---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)sulfanylacetonitrile |
InChI |
InChI=1S/C10H11NO2S/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11/h5-7H,4H2,1-2H3 |
InChI Key |
XVGAAULTXIUCER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)SCC#N)OC |
Origin of Product |
United States |
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